molecular formula C8H4BrClN2O B12961395 8-Bromo-7-chloro-1,5-naphthyridin-2(1H)-one

8-Bromo-7-chloro-1,5-naphthyridin-2(1H)-one

Cat. No.: B12961395
M. Wt: 259.49 g/mol
InChI Key: XMXGIPSCHRLZDR-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.

    Cyclization: Formation of the naphthyridine core through cyclization reactions.

    Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

8-Bromo-7-chloro-1,5-naphthyridin-2(1H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible development as a therapeutic agent due to its biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like 8-Bromo-7-chloro-1,5-naphthyridin-2(1H)-one may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.

    8-Bromo-1,5-naphthyridin-2(1H)-one: Lacks the chlorine atom.

    1,5-Naphthyridin-2(1H)-one: Lacks both halogen atoms.

Uniqueness

8-Bromo-7-chloro-1,5-naphthyridin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

8-bromo-7-chloro-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H4BrClN2O/c9-7-4(10)3-11-5-1-2-6(13)12-8(5)7/h1-3H,(H,12,13)

InChI Key

XMXGIPSCHRLZDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C(=CN=C21)Cl)Br

Origin of Product

United States

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